molecular formula C11H11F3N2O B063137 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 175135-15-6

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

Katalognummer B063137
CAS-Nummer: 175135-15-6
Molekulargewicht: 244.21 g/mol
InChI-Schlüssel: FDRMNTVCDKSRNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related benzimidazole compounds involves various strategies, including condensation reactions and modifications of existing benzimidazole derivatives. For instance, the alkylation of 2-(trifluoromethyl)-1H-benzimidazole with 4-bromobutyl acetate followed by deacylation has been used to produce hydroxyalkyl-substituted derivatives, showing moderate tuberculostatic activity (Shchegol'kov et al., 2013). Another approach involves cyclocondensation between various hydrazides derived from levulinic acid and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones to produce propionyl-spaced bis trifluoromethylated biheterocycles (Malavolta et al., 2014).

Molecular Structure Analysis

The crystal structure of related benzimidazole derivatives has been determined through X-ray crystallography, elucidating their geometric configurations and intermolecular interactions. For instance, the structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole has been analyzed, revealing intermolecular hydrogen bonds between benzimidazole and tetrazole groups (Yu et al., 2004).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including alkylation and cyclocondensation, to produce derivatives with specific functional groups. These reactions are crucial for modifying the chemical properties and enhancing the activity of benzimidazole derivatives for potential applications in catalysis and biological activities.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures and substituents. For example, fluorinated polyimides derived from benzimidazole monomers exhibit low water absorption rates and low dielectric constants, indicating their potential for use in electronic applications (Banerjee et al., 2003).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, binding affinity, and biological activity, are determined by their molecular structures and electronic configurations. For instance, benzimidazole-based Schiff base copper(II) complexes show significant DNA binding and cytotoxicity, suggesting their potential as anticancer agents (Paul et al., 2015).

Wissenschaftliche Forschungsanwendungen

Field: Biochemistry

  • Application : The compound “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” has been used in the study of the enzyme dihydropteroate synthase (DHPS) from Bacillus anthracis .
  • Method : The compound was used to form a complex with DHPS, and the structure of this complex was determined using X-ray diffraction . The resolution of the structure was 1.77 Å .
  • Results : The study found that the compound acts as an allosteric inhibitor of DHPS . It binds to a previously unknown site at the dimer interface of the enzyme, and its binding affects the movement of active-site loops that are required for product release .

Field: Organic Chemistry

  • Application : The compound is a derivative of the benzimidazole family, which has been the focus of research due to its potential pharmacological properties.
  • Method : The compound can be synthesized through various organic reactions involving benzimidazole and trifluoromethyl groups.
  • Results : The resulting compound has potential pharmacological properties, although specific results may vary depending on the exact experimental conditions.

Field: Fluorescence Microscopy

  • Application : Fluorescent compounds, such as “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol”, can be used in fluorescence microscopy .
  • Method : The compound can be used as a fluorescent probe, where it is introduced into a biological sample and then observed under a fluorescence microscope .
  • Results : The compound can help visualize and resolve samples at different length scales, contributing immensely to the advancement of many biological research fields .

Field: Transition Metal-Mediated Trifluoromethylation

  • Application : The trifluoromethyl group in “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” can be used in transition metal-mediated trifluoromethylation reactions .
  • Method : The compound can be used as a reagent in these reactions, where it contributes a trifluoromethyl group to the target molecule .
  • Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth, enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Field: Agrochemical and Pharmaceutical Development

  • Application : Trifluoromethyl groups, such as the one in “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol”, are important ingredients for the development of agrochemical and pharmaceutical compounds .
  • Method : The compound can be used as a building block in the synthesis of more complex molecules with potential agrochemical and pharmaceutical applications .
  • Results : The presence of a trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Field: Antiviral Research

  • Application : Benzimidazole derivatives, such as “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol”, have demonstrated significant antiviral activity, particularly against HIV-1.
  • Method : The compound can be used in the development of new antiviral drugs, with the introduction of suitable substituents found to enhance the antiviral potency of these compounds.
  • Results : While specific results may vary depending on the exact experimental conditions and objectives, this suggests that “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” could potentially be explored for its antiviral applications.

Zukünftige Richtungen

The discovery of “3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol” as an allosteric inhibitor of DHPS potentially provides a novel target site for the development of new antibiotics . This could be particularly valuable given the increasing resistance of bacterial strains to current antibiotics .

Eigenschaften

IUPAC Name

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-8-9(6-7)16-10(15-8)2-1-5-17/h3-4,6,17H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMNTVCDKSRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379377
Record name 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

CAS RN

175135-15-6
Record name 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.